![molecular formula C12H11NO B2914148 1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one CAS No. 4514-03-8](/img/structure/B2914148.png)
1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one (THCPQ) is a heterocyclic compound that has been studied for its potential applications in various scientific research fields. It has been found to have a wide range of biological activities, including anti-inflammatory, immunosuppressive, and antifungal activities. It is also known to have a strong antioxidant activity and has been studied for its potential use in treating various diseases. In
Wissenschaftliche Forschungsanwendungen
Green Synthesis of Derivatives
A study by Lei et al. (2011) developed a green, efficient, and rapid procedure for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives. This method emphasizes operational simplicity, mild reaction conditions, and minimal environmental impact, showcasing the compound's versatility in green chemistry applications (Min Lei, Lei Ma, Lihong Hu, 2011).
Targeted Imaging Agents
Ramesh et al. (2010) synthesized iodo-substituted tetrahydro-3H-cyclopenta[c]quinolines targeting the G protein-coupled estrogen receptor GPR30 for potential use as imaging agents. Their research highlights the compound's potential in developing diagnostic tools for diseases like cancer (C. Ramesh, T. Nayak, Ritwik Burai, et al., 2010).
Visible-Light-Promoted Synthesis
Liu et al. (2018) described a visible-light-promoted tandem annulation process for the synthesis of cyclopenta[c]quinolin-4(5H)-ones. This innovative approach utilizes visible-light photoredox catalysis, indicating the compound's role in facilitating novel synthetic methodologies (Yu Liu, Ren‐Jie Song, S. Luo, Jin‐Heng Li, 2018).
Antitubercular Compounds
Kantevari et al. (2011) reported the synthesis and antitubercular evaluation of novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones. Their findings reveal the compound's potential as a basis for developing new antitubercular agents (S. Kantevari, Santhosh Reddy Patpi, B. Sridhar, et al., 2011).
Selective Sensing of Cyanide
Na et al. (2014) developed a highly selective colorimetric chemosensor based on a Schiff base derivative of cyclopenta[c]quinolin-8-ol for detecting cyanide in aqueous solutions. This application underscores the compound's utility in environmental monitoring and safety (Y. Na, G. Park, H. Jo, et al., 2014).
Alzheimer’s Disease Treatment
Czarnecka et al. (2019) discovered cyclopentaquinoline analogues as multifunctional agents for treating Alzheimer's disease, highlighting the compound's therapeutic potential in neurodegenerative diseases (Kamila Czarnecka, Małgorzata Girek, Paweł Kręcisz, et al., 2019).
Eigenschaften
IUPAC Name |
1,2,3,5-tetrahydrocyclopenta[c]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-10-6-3-5-8(10)9-4-1-2-7-11(9)13-12/h1-2,4,7H,3,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTENSGGVNTZUPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2914065.png)
![N-(3,4-dimethylphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2914066.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(piperidinosulfonyl)benzamide](/img/structure/B2914068.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2914072.png)
![[1-(4-Methoxyphenyl)-5-methyltriazol-4-yl]methanamine;dihydrochloride](/img/structure/B2914073.png)
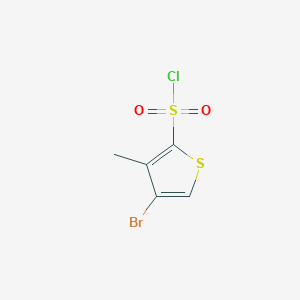
![7-Phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2914076.png)

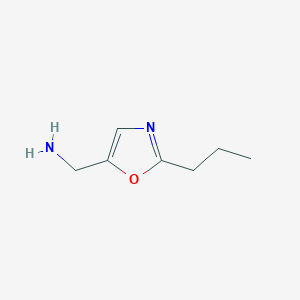
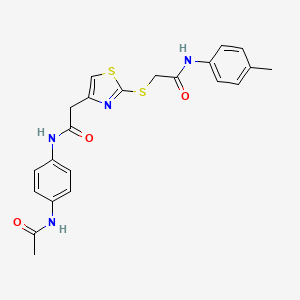
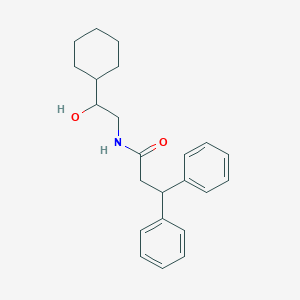
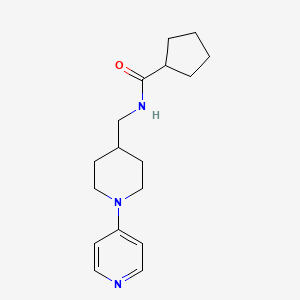
![N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2914088.png)